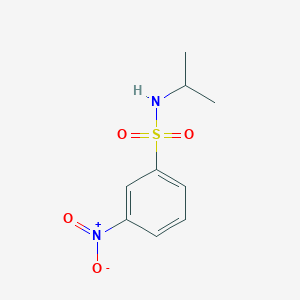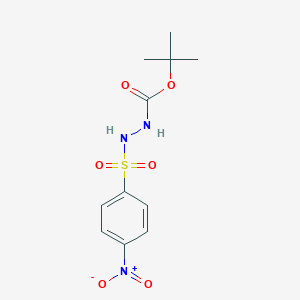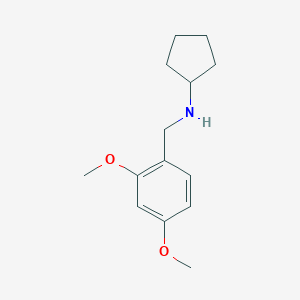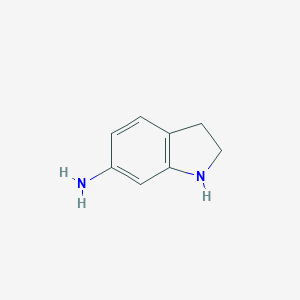![molecular formula C17H16N2O2S B187414 2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide CAS No. 134616-45-8](/img/structure/B187414.png)
2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide” is a chemical compound with the molecular formula C17H16N2O2S . It is available for purchase from various chemical suppliers.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide” include a molecular weight of 312.38600 and a density of 1.29g/cm3 . The boiling point is 638.4ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Diversity
Benzothiazole derivatives are synthesized through various strategies, offering a high degree of structural diversity. This diversity is crucial for the development of new therapeutic agents. Synthetic strategies often involve the use of 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones, yielding benzothiazines with potential industrial uses and as drug candidates for treating diseases such as cancer, hypertension, and infections (Mir, Dar, & Dar, 2020).
Pharmacological Properties
The pharmacological profile of benzothiazole compounds is rich and varied. They exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. The structure-activity relationship (SAR) of benzothiazole derivatives is a subject of active research, aiming to optimize their pharmacological effects while minimizing toxicity (Bhat & Belagali, 2020).
Therapeutic Applications
Benzothiazole derivatives are recognized for their broad therapeutic applications. Some of these compounds are in clinical use for the treatment of various diseases, while others are under development as potential antitumor agents. The therapeutic potential of these compounds is attributed to their ability to interact with various biomolecules, thereby offering a promising avenue for drug discovery and development (Keri, Patil, Patil, & Budagumpi, 2015).
Environmental and Analytical Applications
Beyond their medicinal applications, benzothiazole derivatives also find use in environmental and analytical chemistry. For instance, their adsorptive properties make them suitable for the removal of pollutants from water, showcasing their environmental protection potential (Igwegbe et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of the compound '2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide' can be achieved through a multi-step synthesis pathway.", "Starting Materials": ["2-Amino-4-methylphenol", "2-Chloroacetic acid", "Sodium bicarbonate", "Thionyl chloride", "2-Methylbenzenethiol", "Sodium hydroxide", "Acetic anhydride", "2-Aminobenzoic acid"], "Reaction": ["Step 1: 2-Amino-4-methylphenol is reacted with 2-chloroacetic acid in the presence of sodium bicarbonate to form 2-(4-methylphenylamino)acetic acid.", "Step 2: The above product is then reacted with thionyl chloride to form 2-(4-methylphenylamino)acetyl chloride.", "Step 3: 2-Methylbenzenethiol is reacted with sodium hydroxide to form 2-methylbenzenethiolate.", "Step 4: The above product is then reacted with 2-(4-methylphenylamino)acetyl chloride to form 2-[4-(2-Methylphenyl)amino]-3-oxo-1,4-benzothiazine.", "Step 5: The above product is then reacted with acetic anhydride and 2-aminobenzoic acid to form the final product, 2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide."] } | |
CAS-Nummer |
134616-45-8 |
Produktname |
2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide |
Molekularformel |
C17H16N2O2S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[4-(2-methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide |
InChI |
InChI=1S/C17H16N2O2S/c1-11-6-2-3-7-12(11)19-13-8-4-5-9-14(13)22-15(17(19)21)10-16(18)20/h2-9,15H,10H2,1H3,(H2,18,20) |
InChI-Schlüssel |
BEXUJLSNXMFTOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C3=CC=CC=C3SC(C2=O)CC(=O)N |
Kanonische SMILES |
CC1=CC=CC=C1N2C3=CC=CC=C3SC(C2=O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)

![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)


![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)
![3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B187350.png)
![5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B187351.png)
![1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-](/img/structure/B187352.png)
![ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B187354.png)